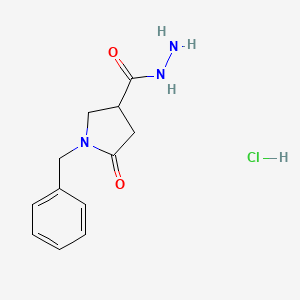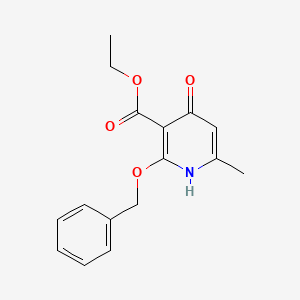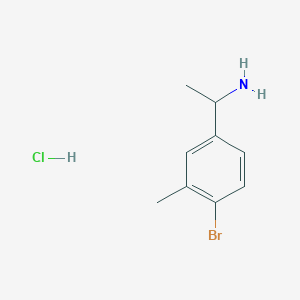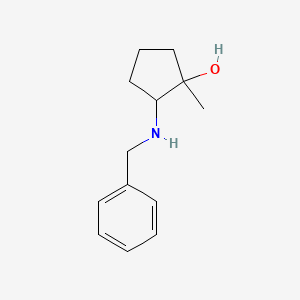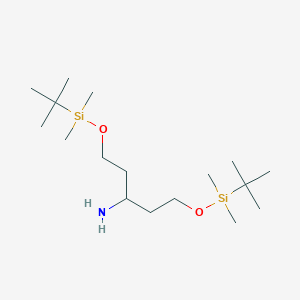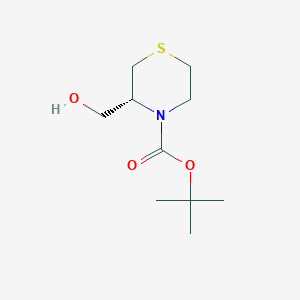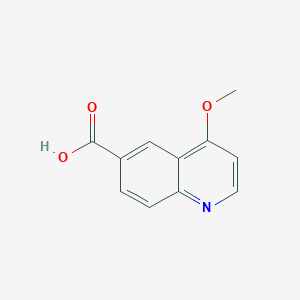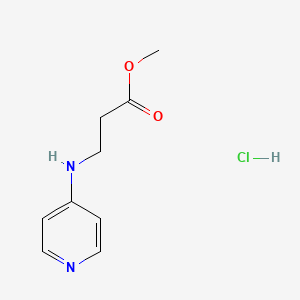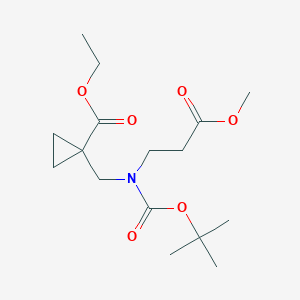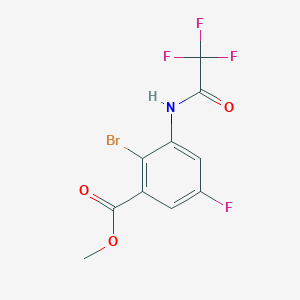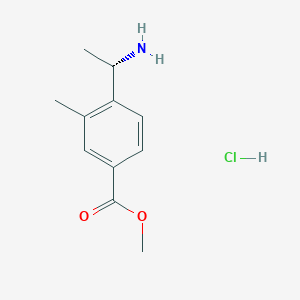
Methyl (S)-4-(1-aminoethyl)-3-methylbenzoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (S)-4-(1-aminoethyl)-3-methylbenzoate hydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structural features and reactivity, making it a valuable tool in scientific research and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (S)-4-(1-aminoethyl)-3-methylbenzoate hydrochloride typically involves multiple steps, starting with the appropriate starting materials. One common synthetic route includes the following steps:
Benzene Derivatization: The starting material, benzene, undergoes nitration to introduce a nitro group, forming nitrobenzene.
Reduction: The nitro group in nitrobenzene is reduced to an amino group, resulting in aniline.
Alkylation: The amino group in aniline is alkylated to introduce the aminoethyl group, forming 4-(1-aminoethyl)aniline.
Methylation: The aniline derivative undergoes methylation to introduce the methyl group at the 3-position, forming 3-methyl-4-(1-aminoethyl)aniline.
Esterification: The resulting compound is then esterified with methanol to form the methyl ester.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and controlled conditions to ensure high yield and purity. The process involves continuous monitoring and optimization to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions: Methyl (S)-4-(1-aminoethyl)-3-methylbenzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: Substitution reactions can replace functional groups within the compound, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Carboxylic acids, aldehydes, and ketones.
Reduction Products: Primary amines and secondary amines.
Substitution Products: Various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
Methyl (S)-4-(1-aminoethyl)-3-methylbenzoate hydrochloride is widely used in scientific research due to its unique properties and reactivity. Some of its applications include:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in biological assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which Methyl (S)-4-(1-aminoethyl)-3-methylbenzoate hydrochloride exerts its effects depends on its specific application. For example, in biological assays, it may interact with specific enzymes or receptors, leading to measurable biological responses. The molecular targets and pathways involved are determined by the nature of the interaction and the specific biological system being studied.
Comparación Con Compuestos Similares
Methyl (R)-4-(1-aminoethyl)-3-methylbenzoate hydrochloride: The enantiomer of the compound, differing only in the spatial arrangement of atoms.
Methyl 3-methylbenzoate: A structurally similar compound without the aminoethyl group.
Methyl 4-(1-aminoethyl)benzoate: A related compound with the aminoethyl group at a different position on the benzene ring.
Uniqueness: Methyl (S)-4-(1-aminoethyl)-3-methylbenzoate hydrochloride is unique due to its specific stereochemistry and the presence of both the aminoethyl and methyl groups on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties compared to similar compounds.
Propiedades
IUPAC Name |
methyl 4-[(1S)-1-aminoethyl]-3-methylbenzoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-7-6-9(11(13)14-3)4-5-10(7)8(2)12;/h4-6,8H,12H2,1-3H3;1H/t8-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMDKPDNHITUAAI-QRPNPIFTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OC)C(C)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)C(=O)OC)[C@H](C)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
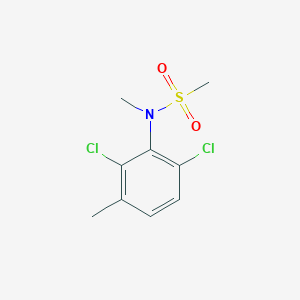
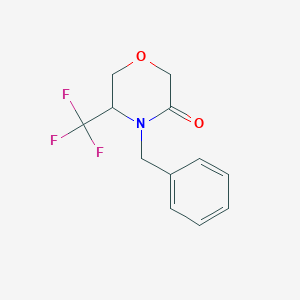
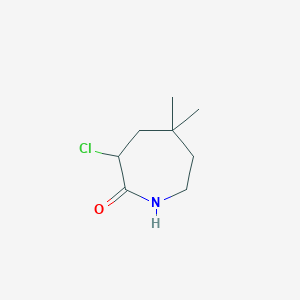
![Ethyl 3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate](/img/structure/B8104688.png)
